2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid
Description
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring, which contribute to its unique chemical properties. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-5-4-7(6-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFYNVLZWUAPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691830 | |
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-92-3 | |
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-trifluoromethylbenzene and 2-chlorobenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chloro and trifluoromethyl.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst (e.g., iron) can be used for halogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Halogenated derivatives of the original compound.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chloro and trifluoromethyl can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-3-(trifluoromethyl)benzoic acid
Comparison:
- Uniqueness: The combination of chloro, fluoro, and trifluoromethyl groups in 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid provides a unique electronic environment that can influence its chemical reactivity and biological activity.
- Reactivity: Compared to similar compounds, the presence of multiple electron-withdrawing groups can enhance its reactivity in electrophilic aromatic substitution reactions.
- Applications: While similar compounds may have overlapping applications, the specific substituent pattern in this compound can offer distinct advantages in certain synthetic and biological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
